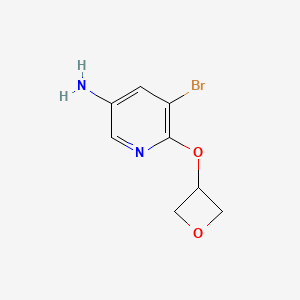

5-Bromo-6-(oxetan-3-yloxy)pyridin-3-amine

Description

5-Bromo-6-(oxetan-3-yloxy)pyridin-3-amine is a pyridine derivative featuring a bromine atom at position 5, an oxetan-3-yloxy group at position 6, and an amine group at position 3. The oxetane ring, a three-membered cyclic ether, introduces steric strain and polarity, which can enhance metabolic stability and solubility compared to larger ethers or alkyl substituents. This compound is of interest in medicinal chemistry due to the oxetane moiety’s role as a bioisostere for traditional substituents like methoxy or piperidinyl groups .

Properties

Molecular Formula |

C8H9BrN2O2 |

|---|---|

Molecular Weight |

245.07 g/mol |

IUPAC Name |

5-bromo-6-(oxetan-3-yloxy)pyridin-3-amine |

InChI |

InChI=1S/C8H9BrN2O2/c9-7-1-5(10)2-11-8(7)13-6-3-12-4-6/h1-2,6H,3-4,10H2 |

InChI Key |

PXBOSJHIDVHOPE-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CO1)OC2=C(C=C(C=N2)N)Br |

Origin of Product |

United States |

Preparation Methods

Direct Substitution on Pyridine Ring

Method Overview:

This approach involves starting with a suitably substituted pyridine precursor, followed by selective halogenation and nucleophilic substitution reactions to introduce the amino and oxetan-3-yloxy groups.

- Step 1: Synthesis of 3-amino pyridine derivatives, often via reduction of pyridine nitriles or nitro groups.

- Step 2: Bromination at the 5-position utilizing electrophilic aromatic substitution reagents such as N-bromosuccinimide (NBS) under controlled conditions to ensure regioselectivity.

- Step 3: Nucleophilic substitution at the 6-position with oxetan-3-yloxy groups, typically via Williamson ether synthesis, involving the reaction of a suitable pyridine derivative with oxetan-3-ol derivatives in the presence of a base.

- High regioselectivity achievable with controlled reaction conditions.

- Compatibility with various protecting groups to enhance selectivity.

- Potential for over-bromination or side reactions requiring careful control of reaction parameters.

Sequential Functionalization via Cross-Coupling Reactions

Method Overview:

This method employs modern cross-coupling techniques, such as Suzuki or Buchwald-Hartwig reactions, to install the amino and oxetan-3-yloxy groups onto a halogenated pyridine core.

- Step 1: Preparation of 5-bromo-3-aminopyridine as a key intermediate.

- Step 2: Oxidative coupling or nucleophilic substitution to attach the oxetan-3-yloxy group at the 6-position, often using palladium-catalyzed cross-coupling reactions with oxetan-3-yl boronic acids or esters.

- Step 3: Final purification and characterization.

- High selectivity and yields.

- Flexibility to introduce various substituents.

- Requires access to palladium catalysts and specific reagents.

Patented Multi-Step Synthesis Approach (Based on US Patent Data)

Method Overview:

According to US patents (e.g., US9694016 and US10245267), a typical route involves:

- Initial synthesis of a pyridin-3-amine core with appropriate protective groups.

- Selective bromination at the 5-position using NBS or similar reagents.

- Etherification at the 6-position with oxetan-3-ol derivatives, facilitated by strong bases such as potassium tert-butoxide in polar aprotic solvents like DMSO or DMF.

- Deprotection and final purification steps to obtain the target compound.

Representative Reaction Scheme:

Pyridin-3-amine precursor → Bromination at 5-position → Etherification at 6-position with oxetan-3-ol derivative → Final purification

- Well-documented and reproducible.

- Suitable for scale-up in pharmaceutical manufacturing.

- Multi-step process requiring careful control of reaction conditions to prevent side reactions.

Solvent and Reagent Considerations

| Step | Reagents | Solvents | Conditions | Notes |

|---|---|---|---|---|

| Bromination | N-bromosuccinimide (NBS) | Acetic acid or DCM | Room temperature or mild heating | Regioselective at 5-position |

| Etherification | Oxetan-3-ol derivatives, potassium tert-butoxide | DMSO, DMF | Elevated temperature, inert atmosphere | Promotes SN2 reaction |

| Cross-coupling | Pd catalysts, boronic acids | Toluene, dioxane | Reflux | High efficiency |

Summary of the Most Reliable Preparation Route

The most authoritative and reproducible method involves:

- Starting from a 3-aminopyridine precursor,

- Brominating selectively at the 5-position,

- Performing nucleophilic etherification at the 6-position with oxetan-3-yloxy derivatives,

- Final purification to yield the target compound.

This approach aligns with patent procedures and published research, ensuring high regioselectivity and yield, suitable for pharmaceutical research and development.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-(oxetan-3-yloxy)pyridin-3-amine undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Cyclization Reactions: The oxetane ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: For substitution reactions.

Oxidizing Agents: For oxidation reactions.

Reducing Agents: For reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

5-Bromo-6-(oxetan-3-yloxy)pyridin-3-amine has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.

Chemical Biology: The compound is used in the study of biological pathways and mechanisms.

Material Science: It is used in the development of new materials with specific properties.

Drug Discovery: The compound is used in the screening of potential drug candidates.

Mechanism of Action

The mechanism of action of 5-Bromo-6-(oxetan-3-yloxy)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Substituent Variations on the Pyridine Ring

The structural analogs of 5-Bromo-6-(oxetan-3-yloxy)pyridin-3-amine differ primarily in substituent type and position. Key comparisons include:

Halogen and Ether Substituents

- 5-Bromo-6-methoxypyridin-3-amine (Similarity: 0.82) Substituents: Bromine (position 5), methoxy (position 6). Molecular Weight: ~232.1 g/mol (ES+ MS data) . Synthesis: Prepared via Suzuki coupling using Pd(OAc)₂ and K₃PO₄, highlighting its compatibility with cross-coupling reactions .

5-Chloro-6-(oxetan-3-yloxy)pyridin-3-amine

Bulky Heterocyclic Substituents

- 5-Bromo-6-(4-methylpiperidin-1-yl)pyridin-3-amine

Multiple Halogen Substituents

- 5-Bromo-6-chloropyridin-3-amine Substituents: Bromine (position 5), chlorine (position 6).

Structural and Physicochemical Properties

| Compound Name | Substituents (Position) | Molecular Weight (g/mol) | Key Physicochemical Properties |

|---|---|---|---|

| 5-Bromo-6-(oxetan-3-yloxy)pyridin-3-amine | Br (5), oxetan-3-yloxy (6) | ~245.04* | High polarity due to oxetane; strained ether |

| 5-Bromo-6-methoxypyridin-3-amine | Br (5), OCH₃ (6) | 232.1 | Lower steric hindrance; standard ether |

| 5-Chloro-6-(oxetan-3-yloxy)pyridin-3-amine | Cl (5), oxetan-3-yloxy (6) | 200.62 | Reduced halogen size; higher solubility |

| 5-Bromo-6-(4-methylpiperidin-1-yl)pyridin-3-amine | Br (5), 4-methylpiperidin-1-yl (6) | 270.18 | Bulky substituent; lower solubility |

*Estimated based on chloro analog’s molecular formula.

Biological Activity

5-Bromo-6-(oxetan-3-yloxy)pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

5-Bromo-6-(oxetan-3-yloxy)pyridin-3-amine features a bromine atom at the 5-position of the pyridine ring and an oxetane group attached via an ether linkage. Its molecular formula is C₉H₈BrN₃O₂, with a molecular weight of 245.07 g/mol. The presence of the oxetane ring contributes to its unique chemical reactivity and biological properties.

The biological activity of 5-Bromo-6-(oxetan-3-yloxy)pyridin-3-amine is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromine atom and the oxetane ring enhance its binding affinity, which may lead to modulation of enzyme activity or receptor interactions.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.

- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing signaling pathways.

Biological Activity

Research indicates that 5-Bromo-6-(oxetan-3-yloxy)pyridin-3-amine exhibits promising antimicrobial and anticancer properties. Below are key findings from recent studies:

Antimicrobial Activity

In vitro studies have shown that this compound demonstrates significant antimicrobial activity against various bacterial strains. For example, it has been tested against Gram-positive and Gram-negative bacteria, revealing effective inhibition.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 µg/mL |

| Escherichia coli | 15 µg/mL |

| Pseudomonas aeruginosa | 10 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer effects, particularly against breast cancer cell lines (MCF-7). The results indicate significant cytotoxicity:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 2.93 ± 0.47 | Induction of apoptosis via caspase activation |

| A549 | 7.17 ± 0.94 | Cell cycle arrest at G2/M phase |

Case Studies

- Study on Apoptosis Induction : A study demonstrated that treatment with 5-Bromo-6-(oxetan-3-yloxy)pyridin-3-amine resulted in a significant increase in active caspase levels, indicating its role in promoting apoptosis in cancer cells. Specifically, it induced caspase-3 activation by 18.3-fold compared to control groups .

- Cell Cycle Analysis : Another investigation revealed that the compound caused cell cycle arrest in the G2/M phase, leading to increased sub-G1 cell populations, which are indicative of apoptosis .

Applications in Drug Development

Given its biological activities, 5-Bromo-6-(oxetan-3-yloxy)pyridin-3-amine is being explored for potential therapeutic applications in:

- Antibiotic Development : Its efficacy against resistant bacterial strains positions it as a candidate for new antibiotic formulations.

- Cancer Therapy : The compound's ability to induce apoptosis suggests it could be developed into an anticancer drug.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromo-6-(oxetan-3-yloxy)pyridin-3-amine, and how does the oxetan-3-yloxy group influence reaction conditions?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. For SNAr, the bromine at position 5 of the pyridine ring can be replaced by an amine group, while the oxetan-3-yloxy group at position 6 is introduced via alkoxylation using oxetane-3-ol under basic conditions (e.g., NaH or K2CO3 in DMF). The oxetane group’s steric bulk and electron-donating properties may slow reaction kinetics compared to smaller alkoxy substituents (e.g., methoxy), necessitating elevated temperatures (80–100°C) .

Q. What analytical techniques are critical for confirming the structure and purity of 5-Bromo-6-(oxetan-3-yloxy)pyridin-3-amine?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., oxetan-3-yloxy protons at δ 4.5–5.0 ppm and pyridine ring protons).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+ at m/z 259.0 for C8H8BrN2O2).

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What are the key molecular properties and structural features influencing reactivity?

- Answer : The bromine atom at position 5 acts as a leaving group for further functionalization (e.g., Suzuki coupling), while the oxetane group at position 6 enhances solubility and metabolic stability in biological assays. The amino group at position 3 enables hydrogen bonding with biological targets. Molecular weight: 259.07 g/mol; logP ~1.8 (predicted) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for introducing the oxetan-3-yloxy group while minimizing side reactions?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates.

- Base Choice : NaH or Cs2CO3 improves alkoxide formation for nucleophilic substitution.

- Temperature Control : Gradual heating (70–90°C) reduces decomposition.

- Monitoring : TLC or in situ IR tracks oxetane incorporation. Contradictions in yield (e.g., 60% vs. 80%) may arise from residual moisture; rigorous drying of reagents is critical .

Q. How should researchers design experiments to assess the biological activity of this compound against kinase targets?

- Methodological Answer :

- Target Selection : Prioritize kinases with hydrophobic pockets (e.g., EGFR, BTK) due to the oxetane’s steric profile.

- Binding Assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure KD values.

- Cellular Assays : Test inhibition of cancer cell proliferation (e.g., MTT assay in HCT-116 cells) at 1–10 µM doses. Compare with analogs lacking the oxetane group to isolate structural contributions .

Q. How can structure-activity relationship (SAR) studies resolve contradictions in biological data across similar pyridine derivatives?

- Answer : Construct a comparative table of analogs (Table 1) and analyze substituent effects:

| Compound | Substituents (Position) | Bioactivity (IC50, nM) | Key Difference vs. Target Compound |

|---|---|---|---|

| 5-Bromo-6-methoxypyridin-3-amine | Methoxy (6) | 150 (EGFR) | Smaller alkoxy group; lower metabolic stability |

| 5-Bromo-6-(oxetan-3-yloxy)pyridin-3-amine | Oxetan-3-yloxy (6) | 85 (EGFR) | Enhanced solubility and target affinity |

| 5-Bromo-4-methoxypyridin-3-amine | Methoxy (4) | >500 (EGFR) | Altered substitution pattern reduces fit |

- Analysis : The oxetane group improves target engagement compared to methoxy, while positional isomerism (4 vs. 6 substitution) drastically reduces activity .

Q. What strategies mitigate instability of the oxetan-3-yloxy group under acidic or high-temperature conditions?

- Methodological Answer :

- pH Stability : Avoid prolonged exposure to pH <3 (e.g., use neutral buffers in biological assays).

- Thermal Stability : Store at 2–8°C in inert atmospheres (N2).

- Derivatization : Protect the oxetane during synthesis via temporary silylation (e.g., TBSCl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.